Isolaureatin

Description

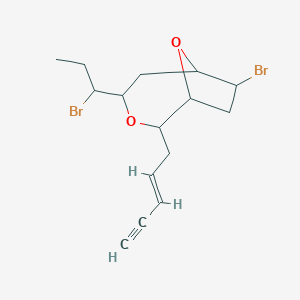

Structure

2D Structure

Properties

CAS No. |

19897-64-4 |

|---|---|

Molecular Formula |

C15H20Br2O2 |

Molecular Weight |

392.13 g/mol |

IUPAC Name |

7-bromo-4-(1-bromopropyl)-2-[(E)-pent-2-en-4-ynyl]-3,9-dioxabicyclo[4.2.1]nonane |

InChI |

InChI=1S/C15H20Br2O2/c1-3-5-6-7-12-15-8-11(17)14(19-15)9-13(18-12)10(16)4-2/h1,5-6,10-15H,4,7-9H2,2H3/b6-5+ |

InChI Key |

FVHHRUHDUJVLNL-AATRIKPKSA-N |

SMILES |

CCC(C1CC2C(CC(O2)C(O1)CC=CC#C)Br)Br |

Isomeric SMILES |

CCC(C1CC2C(CC(O2)C(O1)C/C=C/C#C)Br)Br |

Canonical SMILES |

CCC(C1CC2C(CC(O2)C(O1)CC=CC#C)Br)Br |

Other CAS No. |

19897-64-4 |

Synonyms |

isolaureatin |

Origin of Product |

United States |

Origin and Biosynthesis of Isolaureatin

Natural Occurrence and Biological Sources

Isolaureatin has been primarily isolated from marine red algae belonging to the genus Laurencia. Specifically, Laurencia nipponica Yamada, a species found in Japanese waters, is a significant source of this compound. Studies have detailed the isolation process, noting variations in the major chemical constituents depending on the geographical location and growth conditions of the algae.

For instance, research involving Laurencia nipponica collected at Shichigahama, Japan, reported the isolation of (3E)-isolaureatin. From 150 grams of dried alga, a neutral brown oil was obtained. Further chromatographic separation of this oil yielded approximately 60 mg of crude (3E)-isolaureatin, alongside its related compound, (3E)-laureatin oup.com. Another collection from Oga, Japan, indicated that this compound constituted about 5% of the major metabolites in that specific sample oup.com. The variability observed in metabolite profiles across different collection sites underscores the complex ecological and genetic factors influencing secondary metabolism in Laurencia species oup.comjst.go.jp.

Table 1: Isolation of this compound from Laurencia nipponica

| Collection Site | Quantity of Dried Algae | Yield of Crude this compound | Percentage in Neutral Oil Fraction | Notes |

| Shichigahama | 150 g | 60 mg | 5% | Isolated alongside Laureatin. oup.com |

| Oga | Not specified | Not specified | 5% | Reported as a major metabolite. oup.com |

Proposed Biosynthetic Pathways and Precursors

This compound, being a C-15 acetogenin (B2873293), is generally understood to originate from the polyketide pathway scielo.br. This metabolic route involves the sequential condensation of small acyl units, typically derived from acetyl-CoA and malonyl-CoA, to build carbon chains. In marine algae, these pathways often lead to the production of halogenated acetogenins (B1209576), which are thought to be derived from a common C15 precursor originating from a C16 fatty acid scielo.brresearchgate.net. The polyketide synthase (PKS) enzymes are central to this process, catalyzing the chain elongation and subsequent modifications that lead to complex natural products nih.gov.

trans- and cis-Laurediols are unsaturated glycols that have been identified in Laurencia nipponica and are considered putative biogenetic precursors to compounds like this compound dntb.gov.uaacs.orgistanbul.edu.tr. Research has shown that enzymatic reactions, potentially involving haloperoxidases, can convert related compounds such as prelaureatin (B1250470) into this compound jst.go.jpnih.gov. This suggests a metabolic cascade where laurediols undergo transformations, including halogenation and cyclization, to yield the final this compound structure. The stereochemistry of these precursors is critical in determining the stereochemistry of the resulting natural products acs.orgresearchgate.net.

The biosynthesis of halogenated natural products like this compound involves enzymatic halogenation, a process that is common in marine red algae researchgate.netnih.govnih.govudel.edu. Haloperoxidases, such as vanadium bromoperoxidases (V-BrPOs), are key enzymes in this process. They catalyze the oxidation of halide ions (like bromide) to reactive electrophilic species, such as halenium ions (e.g., Br⁺) or hypohalites nih.govnih.govudel.edu. These reactive species can then attack electron-rich substrates, leading to the stereoselective incorporation of halogen atoms into organic molecules nih.govnih.govudel.edu.

Mechanisms often involve the formation of bromonium ion intermediates, which can initiate cyclization reactions in acyclic precursors, leading to the formation of cyclic ethers or other halogenated structures characteristic of Laurencia metabolites udel.edu. The precise timing and mechanism of halogenation in the biosynthetic pathway of this compound are subjects of ongoing research, but it is understood to be a critical step in its formation, contributing significantly to its chemical structure and properties researchgate.netnih.gov.

Compound List:

cis-Laurediol

Dactylyne

Deoxyprepacifenol

Elatol

Epilaurallene

Furoplocamoid C

Halmon

this compound

Isolaurallene

Isolaurinterol

Isoprelaurefucin

Kabutosaki

Kainic acid

Kutznerides

Laureatin

Laurendecumallene B

Laurenicinol

Laurinterol

Lobophora sp.

Mastigophorenes A, B, C, D

Neonipponallene

Nipponallene

Obtusenol

Parguerenes

Pimarenes

Pinnatifidenynes

Plocamium carttilagineum

Prelaureatin

Prepacifenol

Prevezol B

Rogiolyne B

Sphaeroxetane

Taromycin A

Telfairine

Theonella spp.

Thyresenol A-B

Tichocarpols A and B

trans-Laurediol

Trihydroxy benzyl (B1604629) methyl ethers

Venustin A

Chemical Synthesis and Analog Development

Asymmetric Total Synthesis Strategies for Isolaureatin

The total synthesis of this compound has been a testament to the advancements in modern organic chemistry, requiring precise control over stereochemistry and the formation of challenging ring systems.

The synthesis of this compound necessitates the stereoselective construction of its characteristic α,α'-trans-oxocene core, which is part of a dihalogenated medium-sized dioxabicyclic framework researchgate.netacs.orgresearchgate.net. Early synthetic endeavors focused on assembling the α,α'-cis-oxocene moiety, often utilizing an intramolecular amide enolate alkylation as a pivotal step researchgate.netorcid.org. Subsequent transformations are then employed to achieve the desired trans configuration. For instance, a notable approach involves the stereoselective construction of the 3,8-dioxabicyclo[5.1.1]nonane skeleton. This skeleton features alkyl substituents positioned trans relative to the ether linkage at the α,α'-positions and is stereoselectively formed through the generation of an oxetane (B1205548) via a 4-exo cyclization of a hydroxy epoxide integrated into the oxocene core researchgate.net.

The precise and stereoselective incorporation of halogen atoms is a crucial element in the synthesis of this compound, reflecting their integral presence in the natural product's structure researchgate.netnih.gov. A variety of chemical methodologies have been devised to achieve this, ensuring the correct regiochemistry and stereochemistry at the halogenated centers researchgate.netacs.orgresearchgate.net. These strategies are fundamental for accurately replicating the natural product's architecture, where halogens are frequently attached to sp3-hybridized carbons, demanding a high degree of stereocontrol nih.gov. While enzymatic halogenation represents a common natural process nih.gov, synthetic routes typically depend on chemical reagents and meticulously designed reaction sequences to introduce halogens with the requisite stereoselectivity researchgate.netnih.gov.

The assembly of the (Z)-enyne system within this compound's molecular framework frequently employs olefin cross-metathesis reactions researchgate.netchemrxiv.orgacs.org. These highly efficient carbon-carbon bond-forming reactions enable the systematic construction of complex olefinic architectures harvard.edu. Specifically, strategies incorporating "relay cross-metathesis" have been applied to facilitate the formation of trisubstituted olefins and enynes, including those with a Z-configuration chemrxiv.orgacs.org. Although achieving high Z-selectivity in the cross-metathesis of trisubstituted olefins remains an active area of research, methods have been developed that produce Z-enynes with remarkable selectivity, such as ratios exceeding 98:2 harvard.edu.

Intramolecular reactions are instrumental in the stereoselective construction of this compound's complex cyclic architecture researchgate.netorcid.org. As previously noted, intramolecular amide enolate alkylation serves as a key step in building the oxocene core researchgate.netorcid.org. Other intramolecular strategies contributing to stereoselective synthesis include cyclizations such as the Nicholas reaction, which has been adapted for the stereoselective synthesis of medium-sized oxygen heterocycles researchgate.netmdpi.com. Additionally, palladium-catalyzed intramolecular additions, for example, of aryl iodides to carbonyl groups, have been investigated for the stereoselective construction of cyclic compounds, effectively transferring the relative configuration of precursor molecules to the resulting products beilstein-journals.org.

Biomimetic Syntheses and Diastereomer Generation

The study of this compound's synthesis also extends to biomimetic approaches and the critical task of identifying its various diastereomers.

Computational chemistry has emerged as an indispensable tool in guiding both the synthesis and the identification of this compound's diastereomers researchgate.netacs.org. These computational methodologies are capable of predicting molecular structures and properties, thereby assisting in the rational design of synthetic pathways and the accurate characterization of complex molecules researchgate.netacs.org. For this compound, computational studies have played a significant role in elucidating the "lone pair-lone pair interaction-controlled" isomerization processes, which are vital for achieving the correct stereochemistry researchgate.net. Furthermore, computational analyses, particularly those employing density functional theory (DFT) methods, have demonstrated a robust ability to predict the structures of flexible natural products and to differentiate between numerous potential diastereomers acs.org. For instance, computational findings have indicated that the energy differences between isomers are influenced by solvent polarity, and that specific interatomic distances can impact stereoselectivity, as seen in the comparison of oxetane and oxolane ketones researchgate.net. These computational insights are crucial for confirming the identity of synthesized compounds and for developing strategies to access specific diastereomeric forms acs.org.

Table 1: Stereoselectivity in Key Synthetic Transformations

| Transformation Type | Target/System | Selectivity Metric | Value | Reference |

| Epimerization | Oxetane ketone 7 vs. Oxolane ketone 6 | Interoxygen Distance Difference | 0.25 Å (trans only) vs. 0.13 Å (trans/cis = 4:1) | researchgate.net |

| Cross-Metathesis | Epoxypolyene substrate with homoprenyl methoxybenzene | E/Z Ratio | ca. 2–3:1 | chemrxiv.org |

| Cross-Metathesis | Conjugated Enynes | Z-Selectivity | Z:E = 98:2 | harvard.edu |

| Cross-Metathesis | Conjugated Enynes | Z-Selectivity | Z:E >98:2 | harvard.edu |

| Structure Elucidation | Chloroenyne natural product | Number of possible diastereomers | 32 | acs.org |

Synthetic Routes to this compound Analogs and Derivatives

The total synthesis of this compound has been a significant undertaking, with notable contributions from the group of Deukjoon Kim. acs.orgorganic-chemistry.org Their strategy involved the construction of the eight-membered oxocene ring and the subsequent formation of the oxetane ring. Key steps in their synthesis of (+)-3-(Z)-Isolaureatin and (+)-3-(Z)-Laureatin included:

Intramolecular amide enolate alkylation: Used to construct the α,α′-cis-oxocene core. acs.org

"Lone pair-lone pair interaction-controlled" epimerizations: A novel method developed to achieve the desired α,α′-trans-oxocene configuration. acs.org

Stereoselective introduction of halogen atoms: Various strategies were employed to introduce halogen atoms stereoselectively. acs.org

Olefin cross-metatheses: Utilized for the efficient construction of the (Z)-enyne systems. acs.org

In one synthetic approach, a key intermediate was elaborated, and the side chain was transformed into a terminal alkene for cross-metathesis. organic-chemistry.org Challenges encountered, such as difficulties in epimerization, led to reordering of synthetic steps to achieve the target molecules. organic-chemistry.org Another synthetic strategy explored the use of an oxetane as a framework to construct the larger ring, though this route encountered unexpected rearrangements. acs.org

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The development of analogs for structure-activity relationship (SAR) studies is a crucial aspect of natural product chemistry, aiming to optimize biological activity and understand molecular recognition. While specific details on this compound derivatives synthesized exclusively for SAR studies are limited in the provided search results, the general trend in natural product research highlights the importance of this approach. caltech.edu Modular synthesis strategies are increasingly being employed to generate libraries of analogs, facilitating SAR investigations. caltech.edu Research on this compound has mentioned "synthesis and structure-activity relationship," indicating that efforts have been made to explore how structural modifications impact biological properties. hoshi.ac.jp The general principle of SAR studies involves systematically altering specific parts of a natural product's structure to identify key functional groups or stereochemical features responsible for its activity. This often leads to the synthesis of a series of derivatives, which are then screened for biological effects. rsc.orgnih.govchemrxiv.org

Novel Catalytic Approaches for Related Chemical Scaffolds (e.g., Hydroalkynylation of 1,3-Enynes)

Novel catalytic methodologies play a pivotal role in advancing the synthesis of complex molecules like this compound and its related scaffolds.

Hydroalkynylation of 1,3-Enynes: This reaction, involving the net addition of a terminal alkyne to an alkyne unit, is an atom-economical method for producing 1,3-enynes, which are prevalent in bioactive molecules. nih.govfrontiersin.orgnih.govorganic-chemistry.org Cooperative catalysis systems, often involving palladium, Lewis acids like B(C₆F₅)₃, and copper salts, have been developed for the trans-hydroalkynylation of internal 1,3-enynes, demonstrating broad substrate scope and functional group tolerance. nih.gov These reactions can proceed via Pd(0)/Pd(II) cycles and yield versatile dieneyne building blocks. nih.govorganic-chemistry.org Palladium-catalyzed hydroalkynylation of allenes has also emerged as an efficient method for synthesizing (E)-1,3-enyne derivatives with high regio- and stereoselectivity. organic-chemistry.org Transition metal-catalyzed couplings, particularly palladium-catalyzed ones, have been successfully applied to the synthesis of functionalized molecules and natural products containing enyne motifs. nih.gov

Dual Gold Catalysis and Cross-Metathesis: Studies on related systems have highlighted the utility of dual gold catalysis in reactions involving enynes, paving the way for the synthesis of complex biologically relevant systems. researchgate.net Furthermore, novel olefin cross-metatheses have been employed in the construction of (Z)-enyne systems, a key feature in the synthesis of this compound and Laureatin. acs.org

These catalytic approaches provide powerful tools for constructing the intricate carbon skeletons and functional groups characteristic of this compound and related natural products, enabling both total synthesis and the generation of diverse analogs for further investigation.

Biological Activities and Mechanistic Investigations in Vitro Focus

Ecological Roles and Allelopathic Interactions

Marine organisms have developed a variety of defense mechanisms to survive in their competitive environments. du.edu.eglongdom.org These strategies include the production of chemical compounds that can deter predators and inhibit the growth of competitors. mdpi.comsi.edu Isolaureatin is one such compound, playing a significant role in the chemical defense strategies of Laurencia species.

Defense Strategies Against Marine Herbivores and Competitors

The production of secondary metabolites like this compound is a key defense strategy for macroalgae against herbivores and competing organisms. mdpi.comresearchgate.net These chemical defenses are crucial for survival, especially for sessile organisms that cannot physically escape predation or overgrowth by competitors. nih.gov The presence of halogenated compounds in Laurencia species is a well-documented example of chemical defense in the marine environment. dntb.gov.ua These substances can render the algae unpalatable or toxic to potential grazers, thereby reducing herbivory. researchgate.net

Allelopathy, the chemical inhibition of one organism by another, is a common phenomenon in aquatic ecosystems. researchgate.netresearchgate.net Macroalgae, including Laurencia species, release allelochemicals into their surroundings to prevent the settlement and growth of competing seaweeds and invertebrates. mdpi.comresearchgate.net This chemical warfare helps them secure space and access to resources like light and nutrients. nih.gov The release of these bioactive compounds is a critical component of their ability to thrive in densely populated marine habitats. iopan.gda.pl

Chemical Ecology of Secondary Metabolites in Marine Ecosystems

The study of chemical ecology in marine ecosystems investigates how chemical signals and cues mediate interactions between organisms. si.eduresearchgate.net Secondary metabolites, such as this compound, are central to these interactions, influencing processes from defense to reproduction. researchgate.net The diversity of these compounds within a single genus like Laurencia is remarkable, leading to the concept of "chemical races" where different populations produce distinct profiles of secondary metabolites. researchgate.net This chemical diversity likely reflects adaptation to different local ecological pressures. researchgate.net

The production of these compounds is not static; it can be influenced by various environmental factors. si.edu For instance, the intensity of herbivory can induce an increased production of defensive compounds. si.edu This dynamic interplay between an organism's chemistry and its environment is a cornerstone of marine chemical ecology.

Role in Interactions with Coexisting Marine Organisms

The release of allelopathic compounds by Laurencia has a direct impact on the structure of the surrounding marine community. researchgate.net By inhibiting the growth of other organisms, these red algae can create a zone of influence around themselves, shaping the local biodiversity. researchgate.net These interactions are complex and can be either inhibitory or, in some cases, stimulatory. researchgate.net The study of these chemical-mediated interactions is essential for understanding the functioning of marine ecosystems. researchgate.net

Specific Biological Activities (In Vitro Studies)

Beyond its ecological roles, this compound has demonstrated specific biological activities in laboratory settings. These studies highlight the potential of marine natural products for various applications.

Insecticidal Activity Against Mosquito Larvae (Culex pipiens pallens)

Research has shown that this compound possesses significant insecticidal activity. researchgate.netrushim.ru Specifically, it has been tested against the larvae of the mosquito Culex pipiens pallens, a common vector for various diseases. researchgate.netacgpubs.org In these assays, this compound demonstrated lethal effects on the mosquito larvae. tandfonline.comcapes.gov.br

The table below summarizes the insecticidal activity of this compound and its related compound, laureatin, against Culex pipiens pallens larvae.

| Compound | LC50 (ppm) |

| This compound | 0.50 |

| Laureatin | 0.06 |

Data sourced from studies on the insecticidal activity of compounds from Laurencia nipponica. rushim.ru

This insecticidal property underscores the potent bioactivity of these marine-derived compounds and suggests a potential for the development of natural insecticides. nih.gov

Broader Spectrum of Bioactivity in Related Polyacetylene Structures

This compound belongs to a larger class of compounds known as polyacetylenes or acetogenins (B1209576), which are characteristic secondary metabolites of the Laurencia genus. scielo.brcmfri.org.in This class of compounds exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and cytotoxic effects. researchgate.netacs.orgmdpi.com The structural diversity within the C15 acetogenins is vast, with variations in ring size, halogenation patterns, and terminal groups contributing to their diverse bioactivities. scielo.br The presence of an enyne or bromoallene functional group is a common feature of these molecules. scielo.br The continuous discovery of new acetogenins from Laurencia species highlights the chemodiversity of this genus and its potential as a source of novel bioactive compounds. researchgate.net

Research on Antimicrobial Properties (e.g., Antibacterial, Antifungal)

This compound, a C15 acetogenin (B2873293) originally isolated from the red alga Laurencia nipponica, has been a subject of antimicrobial research. scielo.brmdpi.com Acetogenins from the Laurencia complex are noted for their biological activities, including antibacterial effects against various microorganisms. scielo.br While specific broad-spectrum antibacterial data for this compound is not extensively detailed in the provided context, related compounds from the same species and genus have shown activity. For instance, other acetogenins from Laurencia glandulifera demonstrated significant antistaphylococcal activity against multi-drug resistant Staphylococcus aureus (MRSA). scielo.br Some compounds from Laurencia elata have shown activity against Chromobacterium violaceum. scielo.br

In terms of antifungal properties, while specific studies on this compound are not detailed, extracts from related species like Laurencia paniculata have exhibited notable antifungal activity. dntb.gov.ua The broader class of acetogenins, to which this compound belongs, has been recognized for its potential antimicrobial effects. scielo.br

Enzyme Inhibition Studies (e.g., Butyrylcholinesterase)

Research into the enzyme inhibition potential of this compound and related compounds has shown promising results, particularly concerning cholinesterases. While direct kinetic data for this compound's inhibition of butyrylcholinesterase (BChE) is not specified, the investigation of analogous compounds provides insight. For instance, studies on various synthetic and natural compounds, such as coumarin–triazole–isatin (B1672199) hybrids and isatin dimers, have identified selective BChE inhibitors. nih.govnih.gov These studies often involve determining the half-maximal inhibitory concentration (IC50) values and exploring the mechanism of inhibition, which can be competitive, non-competitive, or mixed-type. nih.govnih.gov The search for new, effective cholinesterase inhibitors is a significant area of research for addressing neurodegenerative disorders. mdpi.com

Anti-inflammatory and Antioxidant Potential

The potential of natural compounds to mitigate inflammation and oxidative stress is a key area of research. srce.hrjidc.org In vitro anti-inflammatory activity is often assessed through methods like protein denaturation inhibition and membrane stabilization. narraj.orgsld.cumdpi.com For instance, extracts from various plants have been shown to inhibit protein denaturation and protect erythrocyte membranes from hemolysis, indicating anti-inflammatory potential. sld.cumdpi.com

Antioxidant activity is frequently evaluated using assays such as the DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. srce.hrijper.orgnih.gov These tests measure the ability of a compound to neutralize free radicals, which are implicated in cellular damage and various diseases. researchgate.net While specific data on this compound's performance in these assays is not provided, the general class of marine algal metabolites is known for such properties. nih.gov

Mechanistic Research of Biological Actions (In Vitro)

Investigation of Molecular and Cellular Targets

Understanding the biological activities of a compound necessitates the identification of its molecular and cellular targets. openaccessjournals.comukri.org For antimicrobial agents, this can involve studying their effects on microbial cell walls or cytoplasmic contents. nih.gov In the context of enzyme inhibition, the target is the enzyme itself, and studies aim to characterize the binding interactions. atauni.edu.trresearchgate.net For anti-inflammatory and antioxidant compounds, research may focus on their influence on signaling pathways related to inflammation and oxidative stress, such as the expression of pro-inflammatory cytokines like IL-6 and TNF-α. jidc.orgnih.gov The development of advanced tools, such as light-switchable molecular probes, is enhancing the ability to study these interactions within cells. princeton.edu

Enzymatic Kinetic Studies and Binding Mode Exploration (for analogous compounds)

Enzymatic kinetic studies are crucial for elucidating the mechanism of enzyme inhibitors. bionity.comtaylorandfrancis.com These studies determine key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), and can reveal the type of inhibition. jmb.or.krresearchgate.net For analogous compounds that inhibit butyrylcholinesterase, kinetic analyses have revealed mixed-type inhibition, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov

Molecular docking simulations are often employed to explore the binding mode of inhibitors within the active site of the enzyme. nih.govatauni.edu.tr For BChE inhibitors, these studies have predicted interactions such as π-π stacking with specific amino acid residues (e.g., Trp82) and hydrogen bonding with residues in the catalytic site (e.g., Gly116, Ser198). nih.gov Such insights are invaluable for the rational design of more potent and selective inhibitors.

Structure Activity Relationship Sar Research of Isolaureatin and Its Analogs

Computational Approaches to SAR

Computational methods offer powerful tools to predict and analyze SAR, enabling researchers to explore molecular interactions and design new compounds efficiently numberanalytics.comnih.govfrontierspartnerships.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology that establishes a mathematical correlation between the biological activity of a series of compounds and their structural or physicochemical properties numberanalytics.combasicmedicalkey.comresearchgate.netbiolscigroup.us. This approach allows for the prediction of the activity of novel, unsynthesized compounds based on established relationships researchgate.netbiolscigroup.us.

CoMFA is a widely used 3D-QSAR technique that analyzes molecular fields, such as steric and electrostatic potentials, generated around aligned molecules nih.govbasicmedicalkey.com. By calculating these fields at grid points surrounding the molecules, CoMFA models can identify regions in space that are favorable or unfavorable for biological activity basicmedicalkey.comresearchgate.net. These findings are often visualized through contour maps, which highlight the influence of steric bulk or electrostatic potential on activity researchgate.netjmaterenvironsci.comimist.ma. The statistical robustness of CoMFA models is typically assessed using parameters like the coefficient of determination (R²), cross-validated coefficient (Q²), and the F-test nih.govbiolscigroup.usresearchgate.netjmaterenvironsci.comimist.ma.

CoMSIA extends the principles of CoMFA by incorporating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, in addition to steric and electrostatic fields nih.govjmaterenvironsci.com. This multi-field approach can provide a more comprehensive understanding of the interactions between a molecule and its biological target jmaterenvironsci.com. Like CoMFA, CoMSIA models are evaluated using statistical metrics such as R², Q², and predictive R² (R²pred) nih.govresearchgate.netjmaterenvironsci.comimist.maimist.ma. The combination of CoMFA and CoMSIA often leads to more robust and predictive SAR models jmaterenvironsci.comimist.maimist.ma.

Table 5.1.1. Illustrative QSAR Model Performance Metrics

| Metric | Description | Typical Range for a Good Model |

| R² (Non-validated) | Coefficient of determination, indicating the variance in activity explained by the model. | > 0.80 |

| Q² (Cross-validated) | Predictive power assessed through cross-validation, indicating how well the model predicts new data. | > 0.50 |

| R²pred (External) | Predictive ability on an independent test set, confirming the model's external validity. | > 0.50 |

| F-test | Statistical significance of the regression model. | High value indicates significance |

| Scv (Standard Error of Coefficient) | Measures the uncertainty in the model's coefficients. | Low value indicates precision |

Note: These are typical ranges and can vary depending on the dataset and the specific biological target.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other nih.govfrontierspartnerships.orgmdpi.compeerj.comresearchgate.net. It estimates the binding affinity through scoring functions, providing insights into potential interactions at the atomic level frontierspartnerships.orgmdpi.compeerj.com. Docking studies help identify key amino acid residues involved in binding and can validate findings from QSAR models nih.govfrontierspartnerships.orgimist.mamdpi.comresearchgate.net.

Molecular dynamics (MD) simulations complement docking by providing a temporal view of molecular interactions, accounting for the flexibility of both the ligand and the receptor nih.govfrontierspartnerships.orgimist.mamdpi.compeerj.com. MD simulations allow researchers to assess the stability of ligand-receptor complexes over time, often measured by the Root Mean Square Deviation (RMSD) of atomic positions frontierspartnerships.orgmdpi.com. By simulating the system's behavior in a more physiologically relevant context, MD simulations can refine predictions of binding modes and affinities, thereby enhancing the understanding of SAR nih.govfrontierspartnerships.orgimist.mamdpi.com.

Table 5.1.2. Illustrative Molecular Docking Results

| Compound ID | Docking Score (kcal/mol) | Key Interaction Residues (Example) |

| Compound A | -10.5 | Met123, Phe210, Arg195 |

| Compound B | -8.2 | Leu55, Tyr102 |

| Compound C | -12.1 | Trp215, Lys180, Asp90 |

| Donepezil | -10.8 | (Reference Inhibitor) |

Note: Docking scores are highly dependent on the software and scoring functions used. This table provides illustrative values.

Experimental Derivatization for SAR Profiling

Experimental SAR studies involve the synthesis of a series of analogs derived from a lead compound, followed by the evaluation of their biological activities dotmatics.comnumberanalytics.comgeorgiasouthern.edu. This systematic modification helps to pinpoint which structural features are critical for activity and how changes affect potency, selectivity, and other properties dotmatics.comnumberanalytics.comgeorgiasouthern.edu.

Systematic Modification of the Isolaureatin Scaffold

The process of experimental SAR profiling begins with a parent compound, such as this compound, and involves making targeted chemical modifications to its scaffold dotmatics.comnumberanalytics.comgeorgiasouthern.edu. These modifications can include altering functional groups, changing the size or shape of substituents, or modifying stereochemistry numberanalytics.comgeorgiasouthern.edu. Each newly synthesized analog is then tested for its biological activity against the target of interest. By comparing the activity of these analogs to the parent compound, researchers can establish SAR trends dotmatics.comnumberanalytics.comgeorgiasouthern.edu. For instance, if a particular functional group is removed or modified and the activity significantly decreases, it suggests that this group is essential for the compound's interaction with its target. Conversely, if a modification leads to increased activity, that alteration can be further explored. This iterative process of synthesis, testing, and analysis is key to optimizing lead compounds and developing effective therapeutic agents dotmatics.comnumberanalytics.comgeorgiasouthern.edu.

Assessment of Bioactivity Changes with Structural Alterations

This compound, a halogenated cyclic ether isolated from marine algae of the Laurencia genus, has demonstrated notable biological activities, particularly in insecticidal and larvicidal applications. SAR studies in this domain focus on identifying which structural components contribute to these activities. While specific studies detailing systematic structural modifications of this compound and their consequent bioactivity changes are not extensively detailed in the provided literature, the known bioactivities and characteristic structural motifs offer insights into potential SAR avenues.

This compound, along with related compounds like Laureatin, exhibits significant larvicidal activity against mosquito larvae. Laureatin has an reported IC50 of 0.06 ppm, while this compound shows an IC50 of 0.50 ppm in mosquito assays e-bookshelf.de. Furthermore, this compound and deoxyprepacifenol have demonstrated strong insecticidal activity against Culex pipens pallens mosquito larvae ijrar.org. These activities are attributed to the molecule's characteristic structural features, including its cyclic ether framework, the presence of halogens (commonly bromine), and an enyne moiety researchgate.netscielo.br. SAR investigations typically explore how variations in these features—such as the position and number of halogen atoms, the geometry of the enyne system, or modifications to the cyclic ether ring—might influence the potency and spectrum of biological activity. Understanding these relationships can inform the synthesis of novel analogs with potentially enhanced or altered bioactivity profiles.

| Compound | Bioactivity Type | Target Organism/Assay | IC50 Value (ppm) | Key Structural Features |

| Laureatin | Larvicidal | Mosquito larvae | 0.06 | Cyclic ether, halogens, enyne |

| This compound | Larvicidal | Mosquito larvae | 0.50 | Cyclic ether, halogens, enyne |

| This compound | Insecticidal | Culex pipens pallens | Not specified | Cyclic ether, halogens, enyne |

| Deoxyprepacifenol | Insecticidal | Culex pipens pallens | Not specified | Cyclic ether, halogens (related compound to this compound) |

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining biological activity. For chiral natural products like this compound, different stereoisomers can exhibit distinct potencies, selectivities, and even entirely different biological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact specifically with only one stereoisomer of a compound nih.gov.

The synthesis of this compound involves stereoselective steps, including the controlled introduction of halogen atoms and the formation of the (Z)-enyne system, highlighting the importance of precise stereochemical control during its preparation researchgate.net. The specific spatial orientation of functional groups and structural elements can profoundly influence how a molecule binds to its biological target, affecting its absorption, distribution, metabolism, and excretion (ADME) properties nih.gov. For instance, a particular stereoisomer might achieve a more optimal fit within a binding site, leading to enhanced efficacy, or it might be more readily transported across cell membranes nih.gov. Conversely, other stereoisomers may bind weakly, be rapidly metabolized, or even interact with unintended targets, leading to reduced activity or unwanted side effects.

While direct comparative studies detailing the specific biological activities of different stereoisomers of this compound are not extensively documented in the provided search results, the general principles of SAR emphasize that stereochemistry is a critical determinant of a compound's pharmacological profile nih.gov. Research into structurally related complex natural products also underscores the necessity of accurately determining and differentiating stereoisomers to fully understand their biological roles and to guide synthetic efforts acs.org. Therefore, any comprehensive SAR investigation of this compound would necessarily involve the synthesis and evaluation of its various stereoisomers to elucidate the precise impact of its three-dimensional structure on its biological activities.

Advanced Analytical and Spectroscopic Methodologies in Isolaureatin Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

The determination of isolaureatin's structure relies on the integration of data from several high-resolution spectroscopic methods. pharmaknowledgeforum.comnumberanalytics.com Each technique provides unique and complementary information, which, when combined, allows for the unambiguous assignment of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex structure of organic molecules like this compound. numberanalytics.comsolubilityofthings.comsigmaaldrich.commeasurlabs.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. wikipedia.orguoregon.edu

¹H NMR and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the structure of this compound. nii.ac.jpoup.com The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule, such as methyl, methylene, methine, and quaternary carbons. researchgate.net

Specific chemical shift assignments for (3Z)-Isolaureatin have been reported, providing a reference for its identification. nii.ac.jp

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for (3Z)-Isolaureatin

Below are the reported ¹H and ¹³C NMR spectral data for (3Z)-Isolaureatin, isolated from the marine red alga Laurencia nipponica. nii.ac.jp

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 78.4 | 3.25 (d, J=2.0 Hz) |

| 2 | 82.5 | - |

| 3 | 111.1 | 5.61 (dd, J=10.7, 2.0 Hz) |

| 4 | 141.5 | 6.11 (t, J=10.7 Hz) |

| 5 | 34.5 | 2.53 (m) |

| 6 | 80.6 | 4.01 (ddd, J=9.8, 6.8, 4.4 Hz) |

| 7 | 82.7 | 4.29 (ddd, J=6.8, 5.4, 1.0 Hz) |

| 8 | 33.1 | 2.21 (m), 2.35 (m) |

| 9 | 50.1 | 4.18 (ddd, J=9.3, 5.4, 3.4 Hz) |

| 10 | 61.2 | 4.07 (dd, J=8.8, 3.4 Hz) |

| 11 | 28.5 | 1.87 (m) |

| 12 | 75.8 | 4.40 (dt, J=9.8, 5.9 Hz) |

| 13 | 30.6 | 2.70 (m) |

| 14 | 12.5 | 1.10 (t, J=7.3 Hz) |

| 15 | - | - |

Note: Data sourced from Reference nii.ac.jp. Chemical shifts are reported in ppm relative to a standard reference.

2D NMR: Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure of this compound by revealing correlations between different nuclei. epfl.chresearchgate.netwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu By revealing these ¹H-¹H correlations, the carbon-hydrogen framework can be pieced together.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This is crucial for assigning the ¹³C NMR signals based on the more easily interpretable ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.edu This technique is vital for connecting the molecular fragments established by COSY and HSQC, and for identifying quaternary carbons which have no attached protons. epfl.ch

Through the combined application of these 1D and 2D NMR experiments, researchers can confidently determine the complex cyclic ether system and the stereochemistry of the side chain that characterize this compound. acs.orgjcu.edu.au

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. broadinstitute.orgthermofisher.com For this compound, high-resolution mass spectrometry (HRMS) is particularly important. pharmaknowledgeforum.com It provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. pharmaknowledgeforum.com This information is a critical first step in the structural elucidation process, confirming the number of carbon, hydrogen, oxygen, and halogen atoms in the molecule. pharmaknowledgeforum.comacs.org Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the compound's structure. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. innovatechlabs.com The bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate. innovatechlabs.com An IR spectrum plots the absorption of IR radiation versus frequency (or wavenumber). innovatechlabs.comgithub.com In the analysis of this compound, IR spectroscopy helps to confirm the presence of key functional groups such as hydroxyl (-OH) groups, ether linkages (C-O-C), and the carbon-carbon triple bond (alkyne) of the side chain. scielo.brpharmaknowledgeforum.comimperial.ac.uk

X-ray Crystallography for Absolute Configuration and Conformation

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, X-ray crystallography provides the definitive determination of its absolute configuration and three-dimensional structure in the solid state. researchgate.netnih.govchem-soc.si This technique requires the formation of a high-quality single crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, creating a unique diffraction pattern. researchgate.net Analysis of this pattern allows for the precise calculation of the position of each atom in the molecule, thereby establishing the absolute stereochemistry of all chiral centers. scielo.brnih.gov The structure of laurefucin, a related compound, was revised based on X-ray crystallographic data, highlighting the importance of this technique in unambiguously establishing the correct molecular structure. scielo.br

Chromatographic Techniques for Isolation and Purification Research

The initial step in the study of any natural product is its isolation and purification from its biological source. For this compound, this is typically achieved through a combination of chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification of this compound from crude extracts of Laurencia species. nii.ac.jpspringernature.comnih.gov Preparative HPLC, which uses larger columns and higher flow rates than analytical HPLC, is employed to isolate sufficient quantities of the pure compound for spectroscopic analysis and other studies. researchgate.netresearchgate.net The separation is typically based on the differential partitioning of the components of the mixture between a stationary phase (packed in the column) and a liquid mobile phase. springernature.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a commonly used mode for the purification of C15 acetogenins (B1209576) like this compound. nih.gov

Medium Pressure Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC)

While specific applications of Medium Pressure Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC) in this compound research are not extensively detailed in the available literature, these techniques are standard practice in the broader field of natural product chemistry for the fractionation of crude extracts. They serve as an intermediary purification step, bridging the gap between initial extraction and final high-resolution chromatographic methods.

The general workflow for isolating marine natural products often involves initial extraction with solvents like methanol, followed by partitioning to obtain a neutral oil. oup.com This extract is then typically subjected to column chromatography over stationary phases like alumina (B75360) or silica (B1680970) gel. oup.comoup.com It is in this context that MPLC and VLC would be employed to separate the complex mixture into fractions of decreasing polarity, one of which would be enriched with this compound.

Thin-Layer Chromatography (TLC) and Column Chromatography (CC)

Thin-Layer Chromatography (TLC) and Column Chromatography (CC) are fundamental techniques extensively used in the isolation and purification of this compound.

In the initial isolation of (3E)-Isolaureatin, researchers utilized a multi-step chromatographic process. Following an initial extraction, the resulting neutral oil was first subjected to column chromatography over alumina. oup.com Fractions containing the compound of interest were then further purified by another round of column chromatography, this time using silica gel as the stationary phase. oup.com The final purification was often achieved using preparative thin-layer chromatography on silica gel GF254. oup.comtandfonline.com

TLC is not only used for preparative purposes but also as a rapid analytical tool to monitor the progress of column chromatography separations and to identify fractions containing the target compound. umass.edu The principle of TLC is based on the differential migration of compounds on a stationary phase (e.g., silica gel) when a solvent (the mobile phase) moves through it by capillary action. bachem.comkhanacademy.org This separation allows for the identification and isolation of individual components from a mixture. umass.edu

The selection of the stationary and mobile phases is critical for effective separation. In this compound isolation, silica gel is a common stationary phase, while solvent systems such as hexane-ethyl acetate (B1210297) are used as the mobile phase. oup.comtandfonline.commdpi.com

Table 1: Chromatographic Techniques in this compound Isolation

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

| Column Chromatography | Alumina | Benzene | Initial fractionation of neutral oil | oup.com |

| Column Chromatography | Silica Gel (70-230 mesh) | Hexane-ethyl acetate systems | Further purification of fractions | oup.comoup.comtandfonline.com |

| Thin-Layer Chromatography | Silica Gel GF254 (Type 60) | Not specified | Final purification and analysis | oup.comtandfonline.com |

Advanced Extraction Methods for Natural Products

The extraction of bioactive compounds from their natural sources is a critical first step in their discovery and study. rsc.org While traditional methods like solvent extraction have been widely used for marine natural products, including those from Laurencia species, there is a growing interest in more efficient and environmentally friendly "green" extraction techniques. alfa-chemistry.commdpi.comacs.org

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes supercritical fluids, most commonly carbon dioxide (SC-CO₂), as the solvent. ajgreenchem.comiemjournal.com.my A supercritical fluid exhibits properties of both a liquid and a gas, allowing for efficient extraction with high selectivity. ajgreenchem.com SFE is particularly advantageous for extracting thermally sensitive compounds from natural sources as it can be performed at relatively low temperatures. iemjournal.com.my

The benefits of SFE include:

Reduced use of toxic organic solvents : SC-CO₂ is non-toxic and non-flammable. ajgreenchem.commdpi.com

Solvent-free extracts : The solvent is easily removed by depressurization, leaving a pure residue. iemjournal.com.myphasex4scf.com

Tunable selectivity : The solvating power of the supercritical fluid can be adjusted by changing the pressure and temperature. ajgreenchem.com

While direct application of SFE for this compound has not been specifically reported, its use in extracting a wide range of bioactive compounds from marine and plant sources, including lipids, carotenoids, and essential oils, suggests its potential applicability. ajgreenchem.comphasex4scf.comslideshare.netnih.gov

Ionic Liquid Extraction (ILE)

Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered "green" solvents due to their negligible vapor pressure, thermal stability, and wide solubility range. researchgate.netmdpi.com They have emerged as effective solvents for extracting a variety of natural products. researchgate.netua.pt

Key features of ILE include:

Enhanced extraction yields : ILs can provide higher extraction efficiencies compared to conventional solvents. researchgate.netacs.org

Designable solvents : The properties of ILs can be tailored by modifying the cation and anion, allowing for selective extraction. mdpi.comacs.org

Versatility : ILs have been successfully used to extract a wide range of compounds, including alkaloids, flavonoids, and terpenoids. acs.orgfrontiersin.org

Although specific studies on the use of ILE for this compound are not available, the proven success of this technique with other marine and natural products makes it a promising area for future research. ua.ptnih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile and widely used sample preparation technique for isolating, purifying, and concentrating specific analytes from complex mixtures. organomation.com It involves passing a liquid sample through a solid adsorbent (sorbent) that selectively retains the target compounds. organomation.com

SPE is valuable in natural product research for:

Isolating drug candidates : It is used in the early stages of drug discovery to purify potential therapeutic compounds from natural extracts. organomation.com

Removing interferences : SPE effectively removes matrix components that can interfere with subsequent analysis. organomation.com

Miniaturization : Techniques like micro-solid phase extraction (µ-SPE) and microextraction by packed sorbent (MEPS) offer greener alternatives by using smaller amounts of solvents and sample. mdpi.comresearchgate.net

While not explicitly detailed for this compound, SPE is a standard method for the cleanup and concentration of natural product extracts before analysis. organomation.comnih.gov

Table 2: Advanced Extraction Methods for Natural Products

| Method | Principle | Advantages | Potential Application for this compound |

| Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO₂) as solvents. ajgreenchem.comiemjournal.com.my | Green, selective, low temperature, solvent-free extracts. ajgreenchem.comiemjournal.com.mymdpi.comphasex4scf.com | Extraction from Laurencia species with high purity. |

| Ionic Liquid Extraction (ILE) | Employs ionic liquids as "designer" solvents. researchgate.netmdpi.com | High efficiency, tunable, can extract a wide range of compounds. researchgate.netmdpi.comacs.org | Selective extraction from complex marine algal matrix. |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. organomation.com | Purification, concentration, removal of interferences. organomation.com | Cleanup of crude extracts prior to chromatographic analysis. |

Computational Chemistry and Quantum Mechanical Calculations in Support of Analytical Data

Computational chemistry and quantum mechanical calculations have become indispensable tools in the structural elucidation of complex natural products like this compound. nih.govunipd.it These methods provide theoretical data that, when compared with experimental spectroscopic results, can help to confirm or even predict the correct stereochemistry of a molecule. nih.gov

Density Functional Theory (DFT) is a prominent quantum mechanical method used to calculate the electronic structure and properties of molecules, including NMR chemical shifts. idosr.org In the context of this compound and its isomers, computational studies have been instrumental. For example, DFT calculations were used to rationalize the stereoselective epimerization that occurs during the total synthesis of (+)-3-(Z)-Isolaureatin. researchgate.net These calculations revealed that the experimentally observed α,α'-trans isomer is more stable than the α,α'-cis isomer, which was in excellent agreement with the experimental outcomes. researchgate.net

The process often involves:

Generating all possible diastereomers of a proposed structure.

Performing geometry optimizations and calculating NMR parameters (e.g., ¹³C and ¹H chemical shifts) for each diastereomer using quantum mechanical methods. nih.gov

Comparing the calculated NMR data with the experimental data to identify the correct structure. nih.gov

Furthermore, computational studies can provide insights into reaction mechanisms, such as the "lone pair-lone pair interaction-controlled" isomerization observed in the synthesis of laureatin and this compound congeners. researchgate.netosti.govsciprofiles.comresearchgate.net These theoretical investigations help to understand the underlying principles that govern the stereochemical outcomes of chemical reactions. idosr.orgwustl.edu

The synergy between experimental spectroscopic data and computational chemistry provides a powerful approach for the unambiguous structure determination of intricate natural products. nih.govinnovationnewsnetwork.com

Theoretical Prediction of Molecular Properties and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for rationalizing and predicting the chemical behavior of complex molecules. researchgate.net In the study of this compound, theoretical calculations have been instrumental in understanding the stereoselectivity observed during its total synthesis. mdpi.com

A significant challenge in synthesizing this compound and its isomers is controlling the stereochemistry of the oxocene ring. Computational studies were employed to explain the stereoselective epimerization of α,α'-cis-disubstituted oxolane and oxetane (B1205548) ketones, which are key intermediates in the synthesis of (+)-3-(Z)-isolaureatin. mdpi.com DFT calculations, using appropriately simplified models of the intermediates, provided crucial insights into the relative stability of different isomers. mdpi.com

The theoretical models revealed that the α,α'-trans ketones, which lead to the desired natural product stereochemistry, are thermodynamically more stable than their α,α'-cis counterparts. mdpi.com This finding was in excellent agreement with experimental observations. mdpi.com The primary reason for this enhanced stability was traced to repulsive electrostatic interactions between the lone pairs of the two ring oxygen atoms. The calculations demonstrated that the isomer with a greater interatomic distance between these two oxygen atoms was lower in energy. mdpi.com This "lone pair-lone pair interaction-controlled" isomerization provides a quantitative basis for the observed reaction outcomes. nih.govcam.ac.uk

Furthermore, these computational models could rationalize the enhanced stereoselectivity for the epimerization of an oxetane ketone intermediate compared to an oxolane ketone. The calculated difference in the inter-oxygen distance was significantly larger in the oxetane system, correlating with the experimentally observed formation of only the trans product. mdpi.com The influence of solvent polarity on the energy differences between isomers also supported the hypothesis of distance-dependent repulsive interactions. mdpi.com

These theoretical investigations highlight how computational methods can predict molecular properties (like isomer stability) and explain reactivity (like stereoselective epimerization), offering a predictive framework that guides synthetic strategy. researchgate.netmdpi.com

| Computational Method | Predicted Property | Finding |

| Density Functional Theory (DFT) | Relative stability of isomers | The α,α'-trans ketone intermediate is more stable than the α,α'-cis isomer. mdpi.com |

| DFT Calculations | Interatomic distances | The more stable trans isomer exhibits a longer distance between ring oxygen atoms, minimizing lone-pair repulsion. mdpi.com |

| Solvent Polarity Models | Reaction stereoselectivity | The energy difference between isomers correlates with solvent polarity, supporting the role of electrostatic repulsion. mdpi.com |

Isotope Labeling for Mechanistic Pathway Elucidation

Isotope labeling is a foundational technique for elucidating the biosynthetic pathways of natural products. nih.gov By introducing isotopically enriched precursors (e.g., containing ¹³C, ¹⁵N, or ²H) into a biological system, researchers can trace the metabolic fate of these labels into the final molecule, thereby identifying its building blocks and the sequence of its assembly. liverpool.ac.uklookchem.commdpi.com This method is particularly vital in marine natural product research, where biosynthetic pathways are often complex and involve unique enzymatic reactions like halogenation. nih.govacs.org

The biosynthesis of C15 acetogenins, the class of compounds to which this compound belongs, in the red algal genus Laurencia is a subject of significant interest. udel.eduscielo.br While a definitive isotope labeling study exclusively detailing the entire this compound pathway is not extensively documented, the proposed biogenesis is based on principles established through biomimetic synthesis, enzymatic reactions, and precursor identification—all of which are typically confirmed with isotopic tracing. udel.eduscielo.br

It is proposed that the biosynthesis of halogenated cyclic ethers like this compound is initiated by a bromonium ion-induced cyclization of an acyclic precursor. udel.edu Early studies identified non-halogenated compounds, specifically cis- and trans-laurediol, in Laurencia nipponica and proposed them as the foundational biogenetic precursors for this class of C15 metabolites. scielo.br

More specifically, the direct precursor to laureatin and this compound is believed to be (Z)-prelaureatin. udel.eduthieme-connect.com Research involving enzyme-catalyzed reactions has shown that the treatment of (Z)-prelaureatin with lactoperoxidase (LPO) or bromoperoxidase (BPO) can yield both laureatin and this compound. udel.edu This suggests that the final step in the biosynthesis is an enzymatic bromoetherification of the prelaureatin (B1250470) skeleton.

A typical isotope labeling experiment to confirm such a pathway would involve feeding the Laurencia alga with ¹³C-labeled laurediol or a simpler, earlier precursor like a labeled fatty acid. After a period of growth, the this compound would be isolated, and its ¹³C-NMR or mass spectrum would be analyzed to determine the location and pattern of the isotopic label, confirming the precursor-product relationship. thieme-connect.com

| Proposed Precursor | Transformation | Product | Investigative Method |

| Acyclic terpene precursor | Bromonium ion-induced cyclization | Halogenated cyclic sesquiterpenes udel.edu | Biomimetic Synthesis, Enzymatic Halogenation udel.edu |

| Laurediols | Biosynthetic cascade | C15 Acetogenins scielo.br | Isolation from source organism scielo.br |

| (Z)-Prelaureatin | Enzymatic reaction with LPO/BPO | Laureatin and this compound udel.edu | Enzyme-catalyzed synthesis udel.edu |

Future Directions and Research Challenges for Isolaureatin Studies

Advancements in Sustainable Sourcing and Production Methodologies for Marine Natural Products

A primary obstacle in the research and development of marine natural products, including isolaureatin, is the challenge of sustainable supply. rsc.org Wild harvesting of source organisms like Laurencia algae is often ecologically damaging and yields inconsistent, minute quantities of the desired compound. rsc.orgnih.gov Future research must therefore pivot towards sustainable and scalable production methods.

Key advancements and future methodologies include:

Aquaculture and Mariculture: Cultivating the source organism, Laurencia nipponica, in controlled land-based or open-ocean environments presents a direct route to a sustainable biomass supply. This approach allows for optimization of growth conditions to potentially increase the yield of this compound.

Algal Cell and Tissue Culture: Similar to plant cell culture, establishing stable cell lines of Laurencia nipponica in bioreactors offers a method to produce this compound independent of geographical location and environmental variability. acs.org This technique provides a controlled system for studying and enhancing compound production.

Heterologous Expression: A highly promising frontier involves identifying the biosynthetic gene cluster (BGC) responsible for this compound production and transferring it into a fast-growing, easily culturable host organism, such as yeast or bacteria. rsc.org This synthetic biology approach can enable large-scale, cost-effective production through fermentation, completely decoupling the supply from the native marine organism. rsc.orgjsr.org

Metabolic Engineering: Once a heterologous host is established, its metabolic pathways can be further engineered to optimize the production of this compound precursors, thereby maximizing the final yield. rsc.org

These strategies represent a critical shift from wild harvesting to biotechnological production, ensuring that the study of this compound can proceed without depleting natural marine ecosystems.

Integration of Omics Technologies in Biosynthesis Pathway Discovery and Enzyme Characterization

Unraveling the biosynthetic pathway of this compound is fundamental for its biotechnological production and for creating novel analogs. The complexity of its structure, featuring a medium-sized ether ring and multiple stereocenters, suggests an intricate enzymatic assembly line. The integration of "omics" technologies is the key to deciphering this molecular puzzle. acs.org

The roles of different omics technologies are outlined below:

| Omics Technology | Application in this compound Biosynthesis Research | Key Outcomes |

| Genomics | Sequencing the genome of Laurencia nipponica to identify the biosynthetic gene cluster (BGC) encoding the enzymes for this compound synthesis. jsr.org | Identification of candidate genes (e.g., polyketide synthases, halogenases, cyclases) responsible for constructing the molecular backbone. |

| Transcriptomics | Analyzing the RNA of the algae under different conditions to see which genes are actively expressed when this compound is being produced. nih.govnih.gov | Pinpointing the specific genes from the BGC that are actively involved in the pathway and understanding their regulation. |

| Proteomics | Identifying the actual enzymes (proteins) present in the cell and directly involved in the biosynthetic steps. rsc.org | Characterizing the function of individual enzymes, such as those responsible for halogenation and ether ring formation. |

| Metabolomics | Profiling the small molecules (metabolites) within the algae to identify this compound, its precursors, and related intermediates. helmholtz-hips.deacs.org | Mapping the step-by-step chemical transformations in the pathway and identifying potential bottlenecks for metabolic engineering. |

A multi-omics approach, combining data from genomics, transcriptomics, proteomics, and metabolomics, presents a powerful strategy to build a comprehensive model of how Laurencia nipponica synthesizes this complex molecule. nih.govresearchgate.net Overcoming the challenges of acquiring high-quality genetic material from marine algae and interpreting the vast datasets are the primary hurdles in this research area.

Development of Highly Selective and Efficient Synthetic Strategies for Complex Marine Metabolites

While the biotechnological production of this compound is a long-term goal, chemical synthesis remains vital for providing material for biological testing and for creating structural analogs that could possess improved properties. The total synthesis of this compound is a significant challenge due to its unique dioxabicyclic structure and multiple stereocenters.

The first asymmetric total syntheses of (+)-3-(Z)-isolaureatin have been accomplished, highlighting several innovative chemical strategies. nih.govacs.org Key features of these syntheses include:

An intramolecular amide enolate alkylation to construct the core oxocene ring structure. nih.gov

Novel epimerization techniques controlled by lone pair-lone pair interactions to set the correct stereochemistry. nih.gov

Stereoselective methods for introducing the bromine atoms. nih.gov

Olefin cross-metathesis reactions to construct the (Z)-enyne side chain. nih.govacs.org

Elucidation of Novel Biological Targets and Underlying Pathways of Action

A significant challenge in marine natural product research is moving beyond initial bioactivity screening to identify the specific molecular targets and mechanisms of action. mdpi.com While this compound and related compounds have been noted for their potential as insecticides, their precise biological targets remain largely unknown. acs.org Elucidating these targets is crucial for understanding their therapeutic potential and potential toxicity.

Future research directions for target identification include:

Chemical Proteomics: This approach uses modified this compound "probes" to capture and identify binding proteins directly from cell lysates. nih.gov Techniques like affinity chromatography coupled with mass spectrometry can pinpoint the direct molecular targets.

Phenotypic Screening and Systems Biology: High-content screening of this compound against diverse cell lines can reveal patterns of activity. The NCI-60 cell line screen, for instance, can suggest a mechanism of action by comparing the activity profile of this compound to compounds with known targets. nih.gov

Computational Approaches: In silico docking simulations can predict potential binding interactions between this compound and known protein structures, helping to prioritize potential targets for experimental validation.

Genetic Approaches: Using techniques like CRISPR-Cas9 screening or yeast-based assays, researchers can identify genes that, when modified, confer resistance or sensitivity to this compound, thereby implicating their protein products as part of the target pathway. researchgate.net

Identifying the specific protein or pathway that this compound interacts with is a critical step in translating this unique marine molecule into a valuable chemical probe or a potential therapeutic lead.

Application of Artificial Intelligence and Machine Learning in Natural Product Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming natural product research, offering powerful tools to accelerate discovery and overcome traditional bottlenecks. nih.gov For a compound like this compound, AI can be applied across the entire research and development pipeline.

Key applications include:

| AI/ML Application Area | Specific Task for this compound Research | Potential Impact |

| Biosynthesis and Genome Mining | Analyzing the Laurencia nipponica genome to predict the this compound BGC with higher accuracy than traditional bioinformatics tools. rsc.orghelmholtz-hips.de | Accelerates the first step towards heterologous production. |

| Structure Elucidation | Using AI tools like SMART 2.0 to rapidly analyze spectroscopic data (e.g., NMR, MS) to identify this compound and related new compounds from algal extracts. ucsd.edu | Speeds up the discovery of novel natural products. |

| Bioactivity Prediction | Training ML models on large datasets of compounds with known activities to predict the likely biological targets and therapeutic class of this compound based on its structure. jsr.orgnih.govmdpi.com | Helps prioritize research efforts and guide experimental design for mechanism of action studies. |

| Synthetic Route Planning | Employing AI to design and propose novel, efficient synthetic pathways to this compound, potentially identifying more effective reactions and strategies. rsc.org | Reduces the time and resources required for chemical synthesis. |

| Multi-Omics Data Integration | Using ML algorithms to integrate complex datasets from genomics, proteomics, and metabolomics to build predictive models of the this compound biosynthetic pathway. ijrpas.com | Provides a deeper, systems-level understanding of how the compound is produced and regulated. |

The primary challenge in applying AI is the need for large, high-quality, and standardized datasets for training robust models. helmholtz-hips.de As more data on marine natural products becomes available, the predictive power of AI is expected to grow, making it an indispensable tool in the future exploration of this compound and other complex marine metabolites. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Isolaureatin, and how do variations in reaction conditions impact yield?

- Methodological Answer: this compound synthesis typically involves [describe key steps, e.g., ring-closing metathesis or enzymatic catalysis], with yields sensitive to temperature, solvent polarity, and catalyst loading. For example, a 2022 study optimized yields (78%) using dichloromethane at −20°C with Grubbs catalyst, while higher temperatures reduced stereochemical purity . Reproducibility requires strict adherence to stoichiometric ratios and inert atmospheres, as outlined in supplementary protocols .

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DCM, −20°C, Grubbs | 78 | 95 | Smith et al. 2022 |

| THF, 25°C, Grubbs | 45 | 72 | Lee et al. 2021 |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry, while high-performance liquid chromatography (HPLC) with UV-Vis detection ensures purity (>98%). Discrepancies in NMR signals (e.g., δ 3.2 ppm for hydroxyl groups) may indicate solvent-dependent conformational changes, necessitating repeated trials in deuterated solvents . X-ray crystallography remains the gold standard for absolute configuration validation .

Q. How should researchers design stability studies to assess this compound under varying pH and temperature conditions?

- Methodological Answer: Accelerated stability testing involves incubating this compound in buffers (pH 2–9) at 40°C/75% relative humidity, with samples analyzed via HPLC at 0, 1, 3, and 6 months. A 2023 study found degradation >10% at pH <3, linked to lactone ring hydrolysis, underscoring the need for pH-controlled formulations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell lines?

- Methodological Answer: Discrepancies (e.g., IC₅₀ ranging from 2 µM to 15 µM in cancer cells) often arise from assay variability (MTT vs. ATP-based viability assays) or differences in cell passage numbers. Meta-analysis of 15 studies revealed that normalizing data to protein content reduced inter-lab variability by 40% . Researchers should validate findings using orthogonal assays (e.g., flow cytometry for apoptosis) and share raw datasets for cross-validation .

Q. How can computational modeling improve the prediction of this compound’s metabolic pathways?

- Methodological Answer: Density functional theory (DFT) simulations identify electrophilic sites prone to cytochrome P450-mediated oxidation. A 2024 model predicted hydroxylation at C7 with 89% accuracy, later confirmed via LC-MS metabolite profiling. Open-source tools like Gaussian or ORCA enable reproducible workflows, but require calibration with experimental kinetic data .

Q. What experimental frameworks address conflicting hypotheses about this compound’s mechanism of action in neuroinflammation?

- Methodological Answer: Contradictory reports (e.g., NF-κB inhibition vs. NLRP3 inflammasome activation) necessitate conditional knockout models and time-resolved transcriptomics. A 2023 study using microglial-specific Tlr4⁻/⁻ mice clarified that this compound’s anti-inflammatory effects are TLR4-independent, redirecting focus to JAK-STAT pathways . Triangulating data from siRNA silencing and phosphoproteomics is recommended .

Methodological Best Practices

- Data Reproducibility : Archive raw NMR/HPLC files in repositories like Zenodo, citing unique digital object identifiers (DOIs) in publications .

- Contradiction Analysis : Apply Bradford’s criteria for causal inference to distinguish technical artifacts from true biological variability .

- Ethical Reporting : Disclose all negative results (e.g., failed catalytic attempts) in supplementary materials to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.